3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. Pyrazole derivatives are known for their diverse biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of related compounds such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the pyrazole ring followed by the introduction of the aldehyde group at the 4-position .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis, as demonstrated for compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The pyrazole ring is often nearly coplanar with adjacent substituents, and the overall geometry of the molecule can influence its reactivity and physical properties .
Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehydes are versatile intermediates that can undergo various chemical reactions, expanding their utility in synthetic chemistry. They can react with dinucleophiles to form heteroanellated structures, as seen with 4-bromo-1,6-methano annulene-3-carbaldehyde . The reactivity of the aldehyde group also allows for condensation reactions, such as the Friedlander condensation to form naphthyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's optical properties, as seen in the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The electronic properties, such as the energy gap between frontier molecular orbitals, are also crucial for applications in nonlinear optics .
Scientific Research Applications
Photophysical Studies
Singh et al. (2013) conducted a study on the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde using X-ray diffraction analysis. They explored its photophysical properties in various solvents, noting changes in emission spectra, extinction coefficients, and quantum yield. This research is significant for understanding the compound's behavior in different environments, especially for applications in spectroscopy and materials science (Singh et al., 2013).
Antimicrobial Activity
Hamed et al. (2020) synthesized derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and evaluated their antimicrobial efficacy. They found that the antimicrobial activity varied depending on the type of Schiff base moiety formed. This study contributes to the development of new antimicrobial agents (Hamed et al., 2020).
Anticancer Activity
Srour et al. (2018) investigated new derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde for their anticancer activity. Their study revealed significant activity against various human cancer cell lines, indicating the potential of these compounds in cancer therapy (Srour et al., 2018).
Molecular Structure Analysis
Cuartas et al. (2017) examined the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from a simple pyrazole precursor like 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This research provides insights into the compound's structural behavior, which is vital for its application in material science and molecular engineering (Cuartas et al., 2017).
Synthesis of Novel Heterocycles
Baashen et al. (2017) used 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles. The study provides valuable information on creating new chemical entities with potential applications in drug development and chemical synthesis (Baashen et al., 2017).
Crystal Structure Determination
Xu and Shi (2011) focused on the synthesis of new pyrazole derivatives and determined the crystal structure of the title compound. Understanding the crystal structure is crucial for applications in crystallography and materials science (Xu & Shi, 2011).
Synthesis of Pyrazole-Based Heter
ocycles for Biological ActivitiesAbdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a compound similar to 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. Their study evaluated the antimicrobial, anti-inflammatory, and analgesic activities of these compounds, contributing to the field of medicinal chemistry and drug development (Abdel-Wahab et al., 2012).
Reactions and Syntheses of Heteroanellated Compounds
Neidlein and Schröder (1992) explored the reactions of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde, a compound related to 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, to synthesize 3,4-heteroanellated 1,6-Methano[10]annulenes. This research is crucial for understanding the chemical reactions and synthesis of complex organic compounds (Neidlein & Schröder, 1992).
Antioxidant and Anti-Inflammatory Activity
Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Their findings contribute to the search for new therapeutic agents with potential health benefits (Sudha et al., 2021).
Crystal Packing and Supramolecular Chains
Prasath et al. (2011) analyzed the crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, studying the helical supramolecular chains in its crystal packing. This research is vital for applications in crystal engineering and design (Prasath et al., 2011).
Microwave-Assisted Synthesis and Biological Activity
Selvam et al. (2011) conducted a microwave-assisted synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. They evaluated these compounds for their anti-inflammatory and analgesic activities, demonstrating the compound's potential in drug discovery (Selvam et al., 2011).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further research that could be done with the compound. This could include potential applications, further reactions, or investigations into its properties.
properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVFXKYORIJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354577 | |
Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
350997-68-1 | |
Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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